molecular formula C19H20N2O2 B5748825 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide

Cat. No. B5748825
M. Wt: 308.4 g/mol
InChI Key: WNRUANNKJWRPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide, also known as Bexarotene, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug due to its ability to modulate gene expression, but it has also been investigated for its potential use in treating other diseases such as Alzheimer's disease and multiple sclerosis. In

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression. By binding to these receptors, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide can modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to promote the clearance of beta-amyloid plaques in the brain, which are a hallmark of the disease. In multiple sclerosis, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to reduce inflammation and demyelination, which are key features of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide in lab experiments is its ability to modulate gene expression, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide is its potential toxicity, as it has been shown to cause liver damage and other adverse effects in some animal studies.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide. One area of research is the development of more potent and selective analogs of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide that can be used for specific therapeutic applications. Another area of research is the exploration of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanisms underlying N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide's effects and to identify potential biomarkers for predicting patient response to treatment.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-bromo-1,3-benzoxazole with 3-bromoanisole, followed by reaction with 2-ethylbutyryl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by modulating the expression of genes involved in cell cycle regulation and apoptosis. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been investigated for its potential use in treating Alzheimer's disease by promoting the clearance of beta-amyloid plaques in the brain. It has also been studied for its potential use in treating multiple sclerosis by reducing inflammation and demyelination.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-13(4-2)18(22)20-15-9-7-8-14(12-15)19-21-16-10-5-6-11-17(16)23-19/h5-13H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRUANNKJWRPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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